2-methyl-4'-trifluoromethoxy-biphenyl-3-carboxylic acid [6-(cis-2,6-dimethyl-morpholin-4-yl)-pyridin-3-yl]-amide: This compound, described in a patent, [] is structurally related to the target compound and is proposed for use in topical pharmaceutical compositions. It highlights the potential for benzamides with morpholine substituents to possess therapeutic relevance.
(11bR)-3,5-dimethyl-N,N-bis[(S)-1-phenylethyl]-3,5-dihydro-4H-dinaphtho[2,1-d:1',2'-f][1,3,2]diazaphosphepin-4-amine: This compound, a phosphorous triamide based on a 1,1′-binaphthyl-2,2′-diamine scaffold, [] showcases the versatility of benzamides and their potential for application in asymmetric catalysis.
Applications
Medicinal Chemistry: Considering the therapeutic potential of the structurally related 2-methyl-4'-trifluoromethoxy-biphenyl-3-carboxylic acid [6-(cis-2,6-dimethyl-morpholin-4-yl)-pyridin-3-yl]-amide, [] the target compound could be investigated for potential activity against various disease targets. This would require extensive pharmacological profiling and optimization of its structure for desired activity and selectivity.
Catalysis: Similar to the binaphthyl-diamine-based phosphorous triamides used in asymmetric catalysis, [] the target compound could potentially be explored as a ligand for metal-catalyzed reactions. Its structural features offer opportunities for chirality and steric control, which could influence the selectivity of catalytic processes.
Related Compounds
Venetoclax
Compound Description: Venetoclax (ABT-199) is a potent B-cell lymphoma-2 (Bcl-2) protein inhibitor used for treating hematologic malignancies. Venetoclax undergoes biotransformation in humans, primarily through enzymatic oxidation on the dimethyl cyclohexenyl moiety, followed by sulfation and/or nitro reduction. []
Relevance: While Venetoclax possesses a more complex structure than N-(1,1-dimethyl-2-phenylethyl)-4-(4-morpholinyl)benzamide, both share a common benzamide core. The presence of the benzamide moiety, substituted with a piperazine ring in Venetoclax and a morpholine ring in the target compound, showcases a significant structural similarity between the two. Furthermore, Venetoclax metabolism highlights the potential for similar oxidative processes to occur in N-(1,1-dimethyl-2-phenylethyl)-4-(4-morpholinyl)benzamide, particularly on the dimethylphenylethyl substituent. []
Compound Description: M30 is a nitro reduction metabolite of Venetoclax, likely formed by gut bacteria. It represents 13% of the administered dose of Venetoclax and is recovered in feces. []
Relevance: M30, like Venetoclax, also shares the benzamide core with N-(1,1-dimethyl-2-phenylethyl)-4-(4-morpholinyl)benzamide. The presence of the nitro group in Venetoclax and its reduction to an amino group in M30 demonstrates the potential for similar metabolic modifications in N-(1,1-dimethyl-2-phenylethyl)-4-(4-morpholinyl)benzamide, which does not contain a nitro group but could undergo other modifications on the aromatic ring system. []
Compound Description: M27 is a major metabolite of Venetoclax, formed by cytochrome P450 isoform 3A4 (CYP3A4). It involves oxidation at the 6 position of the cyclohexenyl ring followed by cyclization at the α-carbon of the piperazine ring. []
Relevance: Similar to Venetoclax and M30, M27 also possesses the benzamide core structure found in N-(1,1-dimethyl-2-phenylethyl)-4-(4-morpholinyl)benzamide. The specific formation of M27 highlights the possibility of complex metabolic pathways affecting N-(1,1-dimethyl-2-phenylethyl)-4-(4-morpholinyl)benzamide. The involvement of CYP3A4 in M27 production suggests that this enzyme might also play a role in metabolizing N-(1,1-dimethyl-2-phenylethyl)-4-(4-morpholinyl)benzamide. []
Compound Description: Pronamide is a preemergence herbicide that effectively controls various weeds in several crops. [, , , , , , , , ] It works by inhibiting root and shoot growth and causing radial enlargement in the elongation region of roots. [] Pronamide also acts as a mitotic poison, disrupting cell division. []
Relevance: Pronamide belongs to the same benzamide class as N-(1,1-dimethyl-2-phenylethyl)-4-(4-morpholinyl)benzamide. Both compounds feature a substituted benzamide core, indicating similar chemical properties and potential reactivity. The herbicidal activity of Pronamide highlights the possibility of N-(1,1-dimethyl-2-phenylethyl)-4-(4-morpholinyl)benzamide exhibiting some biological activity, although its specific activity would depend on the substituents present. [, , , , , , , , , ]
Compound Description: This compound is the focus of a patent describing its use in topical pharmaceutical compositions. [] The patent specifically emphasizes the therapeutic applications of this compound. []
Relevance: This compound, like N-(1,1-dimethyl-2-phenylethyl)-4-(4-morpholinyl)benzamide, features both a morpholine ring and a benzamide core. While the target compound has a morpholine directly attached to the benzamide ring, this related compound incorporates the morpholine within a pyridinyl substituent. This difference in connectivity may lead to variations in pharmacological properties, but the core structural similarity suggests potential shared biological activities. []
Compound Description: This compound is a benzamide derivative whose crystal structure has been determined. [] The study aimed to understand its structural properties. []
Relevance: This compound shares the benzamide core structure with N-(1,1-dimethyl-2-phenylethyl)-4-(4-morpholinyl)benzamide, signifying a common chemical foundation. Although the substituents differ considerably, the shared benzamide moiety indicates potential commonalities in chemical behavior and reactivity. []
N-(2-{4-[(3,7-dimethylocta-2,6-dien-1-yl)oxy]phenyl}ethyl)benzamide and N-(2-{4-[(3,7-dimethyl-4-acethyl-octa-2,6-dien-1-yl)oxy]phenyl}ethyl)benzamide
Compound Description: These two compounds are N-phenylethyl-benzamide derivatives isolated from Swinglea glutinosa. [] They exhibit moderate, nonselective cytotoxic activity against several cancer cell lines. []
Relevance: These compounds, similar to N-(1,1-dimethyl-2-phenylethyl)-4-(4-morpholinyl)benzamide, belong to the N-phenylethyl-benzamide class. The shared phenylethylbenzamide core indicates comparable structural features and possible similarities in biological activity. The cytotoxic activity of these related compounds suggests that N-(1,1-dimethyl-2-phenylethyl)-4-(4-morpholinyl)benzamide might also possess some cytotoxic potential, although further investigation is necessary to confirm this. []
Compound Description: This family of compounds consists of metallophthalocyanines with benzamide substituents. [] They demonstrate good solubility in organic solvents and exhibit antimicrobial and antioxidant activity. []
Relevance: These metallophthalocyanines, although structurally distinct from N-(1,1-dimethyl-2-phenylethyl)-4-(4-morpholinyl)benzamide due to the presence of the phthalocyanine core, highlight the versatility of the benzamide moiety in constructing diverse molecules with specific properties. The presence of multiple benzamide units in these compounds, compared to the single unit in the target compound, underscores how variations in the number and type of substituents can lead to distinct biological activities. []
Compound Description: CP55940 is a nonclassic cannabinoid agonist that acts on the CB2 cannabinoid receptor, inhibiting adenylyl cyclase and recruiting arrestins. It exhibits potent activity at both canonical and noncanonical pathways. [, , ]
Relevance: Although CP55940 belongs to the cannabinoid class and differs significantly in overall structure from N-(1,1-dimethyl-2-phenylethyl)-4-(4-morpholinyl)benzamide, both compounds share a common feature - a hydrophobic chain linked to an aromatic ring. In CP55940, this chain is a dimethylheptyl group, whereas in the target compound, it is a dimethylphenylethyl group. This structural similarity suggests that N-(1,1-dimethyl-2-phenylethyl)-4-(4-morpholinyl)benzamide might interact with biological targets similar to those of CP55940, although with different affinities and activities. [, , ]
Compound Description: JWH133 is a classic cannabinoid ligand that acts as a potent agonist for the CB2 receptor, demonstrating high efficacy in inhibiting adenylyl cyclase. [, ]
Relevance: While JWH133 belongs to the cannabinoid class and exhibits a distinct overall structure compared to N-(1,1-dimethyl-2-phenylethyl)-4-(4-morpholinyl)benzamide, both share the presence of a hydrophobic chain connected to an aromatic system. In JWH133, this chain is a dimethylbutyl group, whereas in the target compound, it is a dimethylphenylethyl group. This shared structural feature hints at the possibility of N-(1,1-dimethyl-2-phenylethyl)-4-(4-morpholinyl)benzamide interacting with targets similar to those of JWH133, although with distinct affinities and activities. [, ]
(R)-(+)--methanone mesylate (WIN55,212-2)
Compound Description: WIN55,212-2 is a classic cannabinoid ligand that acts as a moderate efficacy agonist for both adenylyl cyclase inhibition and arrestin recruitment at the CB2 receptor. [, , ]
Relevance: Although WIN55,212-2 belongs to the cannabinoid class and has a different structure compared to N-(1,1-dimethyl-2-phenylethyl)-4-(4-morpholinyl)benzamide, both compounds share the presence of a morpholine ring. The presence of this common structural feature suggests that N-(1,1-dimethyl-2-phenylethyl)-4-(4-morpholinyl)benzamide might interact with targets that recognize the morpholine ring, although with different affinities and activities compared to WIN55,212-2. [, , ]
Compound Description: AM1710 is a cannabilactone that exhibits similar efficacy to CP55940 in inhibiting adenylyl cyclase at the CB2 receptor, although with lower potency. []
Relevance: Although AM1710 belongs to the cannabilactone class and differs significantly in structure from N-(1,1-dimethyl-2-phenylethyl)-4-(4-morpholinyl)benzamide, both share a common feature - a hydrophobic chain linked to an aromatic ring system. In AM1710, this chain is a dimethylheptyl group, whereas in the target compound, it is a dimethylphenylethyl group. This similarity suggests that N-(1,1-dimethyl-2-phenylethyl)-4-(4-morpholinyl)benzamide might interact with targets similar to those of AM1710, though with different affinities and activities. []
Compound Description: AM251 is a CB1 receptor antagonist/inverse agonist that increases miniature inhibitory postsynaptic current frequency in the cerebellum. []
Relevance: AM251, despite belonging to the pyrazole carboxamide class and having a distinct structure compared to N-(1,1-dimethyl-2-phenylethyl)-4-(4-morpholinyl)benzamide, provides insight into the potential for antagonism at cannabinoid receptors. Even though the target compound is not specifically designed as a cannabinoid antagonist, its structural features might allow it to interact with these receptors, potentially exhibiting some antagonistic properties. []
Compound Description: PSNCBAM-1 is a cannabinoid CB1 receptor allosteric antagonist that exhibits hypophagic effects in vivo. [] It acts as a noncompetitive antagonist in guanosine 5′-O-(3-[35S]thio)triphosphate binding studies and modulates CB1 ligand efficacy in the cerebellum. []
Relevance: While PSNCBAM-1, belonging to the urea class, differs significantly in structure from N-(1,1-dimethyl-2-phenylethyl)-4-(4-morpholinyl)benzamide, it highlights the concept of allosteric modulation at cannabinoid receptors. Even though the target compound is not an allosteric modulator, its interaction with cannabinoid receptors might indirectly affect receptor activity through allosteric mechanisms, although this requires further investigation. []
Compound Description: MK-996 is a potent and selective ligand for the AT1 receptor, an angiotensin II receptor subtype. [] It has been radiolabeled with Carbon-11 for use in positron emission tomography studies. []
Relevance: MK-996, although structurally more complex, shares the benzamide core with N-(1,1-dimethyl-2-phenylethyl)-4-(4-morpholinyl)benzamide. The presence of a biphenyl unit in MK-996 and a phenylethyl group in the target compound demonstrates structural similarities in their hydrophobic regions. This suggests that N-(1,1-dimethyl-2-phenylethyl)-4-(4-morpholinyl)benzamide might interact with targets recognizing hydrophobic aromatic groups, though with different affinities and selectivities compared to MK-996. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.